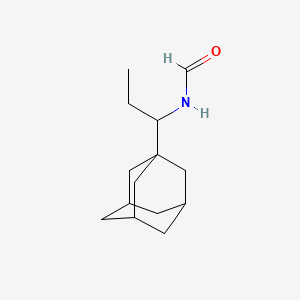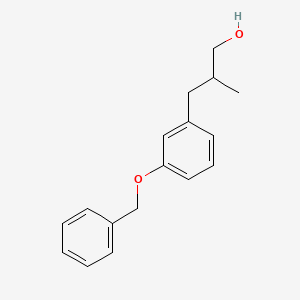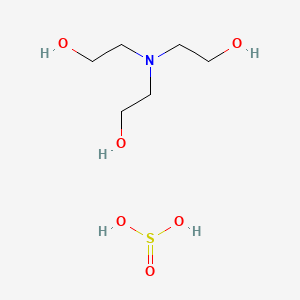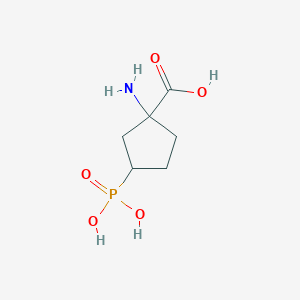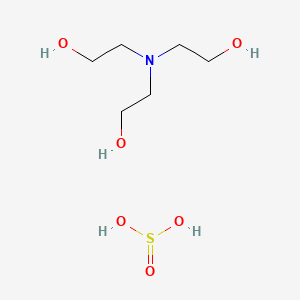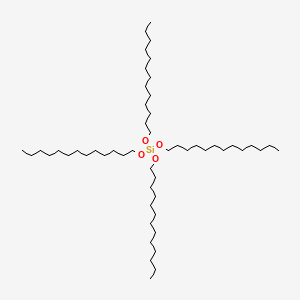
Tetratridecyl silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratridecyl silicate is a chemical compound belonging to the family of silicates. Silicates are compounds containing silicon and oxygen, and they form the largest group of minerals on Earth. This compound is characterized by its unique structure, which includes a silicon atom bonded to four tridecyl groups. This compound is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetratridecyl silicate typically involves the reaction of tridecyl alcohol with a silicon-containing precursor, such as tetraethyl orthosilicate. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction. The general reaction can be represented as follows:
[ \text{Si(OC_2H_5)4} + 4 \text{C{13}H_{27}OH} \rightarrow \text{Si(OC_{13}H_{27})_4} + 4 \text{C_2H_5OH} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetratridecyl silicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other silicate derivatives.
Substitution: The tridecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters with higher oxidation states, while substitution reactions can produce a wide range of silicate derivatives with different functional groups.
Scientific Research Applications
Tetratridecyl silicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silicate compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a component in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of tetratridecyl silicate involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom in this compound can form bonds with other atoms or molecules, leading to the formation of new compounds. The tridecyl groups can also interact with other molecules, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Tetratridecyl silicate can be compared with other similar compounds, such as:
Tetraethyl orthosilicate: A precursor used in the synthesis of this compound.
Tetramethyl orthosilicate: Another silicate compound with different alkyl groups.
Tetraoctyl silicate: A silicate compound with octyl groups instead of tridecyl groups.
The uniqueness of this compound lies in its specific structure and the properties imparted by the tridecyl groups, which can influence its reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and properties make it valuable in various chemical reactions and as a component in different materials
Properties
CAS No. |
18491-98-0 |
|---|---|
Molecular Formula |
C52H108O4Si |
Molecular Weight |
825.5 g/mol |
IUPAC Name |
tetratridecyl silicate |
InChI |
InChI=1S/C52H108O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3 |
InChI Key |
OCVGBFCILUWEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
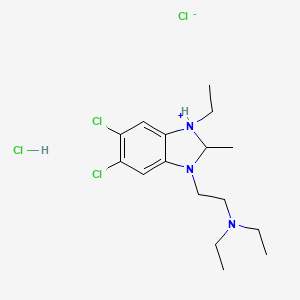
![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
